Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Organic Synthesis Medicinal Chemistry Building Blocks

This methyl ester building block eliminates extra activation steps (no HATU/EDC needed) for amide synthesis, with LogP 2.34—over 1000× more lipophilic than the free acid—making it ideal for cell-permeable probes and prodrugs. The racemic alpha-methyl propanoate core provides unique steric constraints for SAR exploration. Standard 95% purity, available from stock for immediate dispatch.

Molecular Formula C11H11BrO4
Molecular Weight 287.109
CAS No. 1249671-35-9
Cat. No. B2873424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-2-formylphenoxy)propanoate
CAS1249671-35-9
Molecular FormulaC11H11BrO4
Molecular Weight287.109
Structural Identifiers
SMILESCC(C(=O)OC)OC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C11H11BrO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3
InChIKeyARMFTDSPYSFXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) | Procurement & Selection Overview for Research Use


Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) is a specialized organic building block belonging to the class of brominated aromatic aldehydes and phenoxypropanoate esters. With a molecular formula of C11H11BrO4 and a molecular weight of 287.11 g/mol , its structure features a unique combination of a reactive aldehyde, a bromine atom for cross-coupling, and a methyl propanoate ester [1]. This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceutical research and materials science .

Why Generic Substitution Fails for Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) in Sensitive Research Applications


Generic substitution of methyl 2-(4-bromo-2-formylphenoxy)propanoate with its closest analogs is not feasible due to fundamental differences in chemical reactivity, physicochemical properties, and stereochemistry that critically impact synthetic outcomes. For instance, the presence of a methyl ester versus a carboxylic acid group alters both the compound's lipophilicity and its behavior in nucleophilic reactions and downstream deprotection strategies . Similarly, the specific bromo-aldehyde substitution pattern on the phenyl ring is non-interchangeable, as it dictates the regio- and chemoselectivity in subsequent cross-coupling or condensation reactions . The quantitative evidence presented below validates why the specific structure of CAS 1249671-35-9 is required for reproducible and high-yield synthetic routes.

Quantitative Evidence Guide for Differentiating Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) from Closest Analogs


Superior Ester Reactivity vs. Free Acid in Nucleophilic Acyl Substitution Reactions

The methyl ester of CAS 1249671-35-9 provides a distinct advantage in nucleophilic acyl substitution reactions compared to its free carboxylic acid analog, 2-(4-bromo-2-formylphenoxy)propanoic acid (CAS 171347-47-0). The ester group is a much better leaving group than the hydroxide of a free acid under typical basic or neutral conditions, leading to significantly higher reaction rates. This directly translates to improved yields in amide bond formations, transesterifications, and Grignard additions. [1]

Organic Synthesis Medicinal Chemistry Building Blocks

Increased Lipophilicity (LogP) vs. Carboxylic Acid Analog for Improved Membrane Permeability

The methyl ester of CAS 1249671-35-9 is considerably more lipophilic than its corresponding free acid, 2-(4-bromo-2-formylphenoxy)propanoic acid (CAS 171347-47-0). The calculated LogP for the target ester is 2.34, while the LogD for the free acid at pH 7.4 is -1.17, representing a difference of over three orders of magnitude in the octanol-water partition coefficient. This indicates that the ester is a prodrug-like entity with enhanced passive membrane permeability. [1]

Medicinal Chemistry Drug Discovery ADME Properties

Differentiated Synthetic Utility from Ethyl and Acetic Acid Homologs

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) offers a specific steric and electronic profile at the alpha-position compared to its closest homologs. Its alpha-methyl propanoate core is distinct from ethyl 3-(4-bromo-2-formylphenoxy)propanoate (CAS 1443336-51-3), which has a longer ethyl chain, and from 2-(4-bromo-2-formylphenoxy)acetic acid derivatives, which lack the alpha-methyl group. This specific propanoate structure can influence the conformation and binding affinity of final molecules in structure-activity relationship (SAR) studies.

Organic Synthesis Building Blocks Medicinal Chemistry

Sourcing Viability for the Racemate vs. the Pure (S)-Enantiomer

From a procurement perspective, the racemic mixture methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) offers significantly better commercial availability than its chiral counterpart, methyl (S)-2-(4-bromo-2-formylphenoxy)propanoate (CAS 2568669-16-7). The racemate is widely stocked by multiple chemical suppliers, whereas the single (S)-enantiomer is typically a custom synthesis item with longer lead times and higher cost. This distinction is crucial for early-stage research where stereochemistry may not be critical or is to be investigated later.

Procurement Organic Synthesis Chiral Chemistry

Recommended Application Scenarios for Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9) Based on Differential Evidence


Synthesis of Amide-Containing Bioactive Molecules via Direct Ester Aminolysis

This compound is ideally suited for the synthesis of amide-containing target molecules, where its reactive methyl ester group (as detailed in Section 3, Evidence Item 1) allows for direct and efficient aminolysis with a variety of primary and secondary amines. This avoids the extra activation steps (e.g., using coupling reagents like HATU or EDC) that are required when using the less reactive free carboxylic acid analog (CAS 171347-47-0) .

Development of Cell-Permeable Probes or Prodrugs Requiring Enhanced Lipophilicity

As quantified in Section 3, Evidence Item 2, the methyl ester exhibits a LogP of 2.34, which is over three orders of magnitude more lipophilic than its ionized acid counterpart (LogD 7.4 = -1.17). This property makes it a superior starting point for designing molecules intended to passively diffuse across cell membranes, such as fluorescent probes, imaging agents, or prodrugs requiring intracellular delivery [1].

Early-Stage SAR Exploration Requiring a Sterically Differentiated Scaffold

The specific alpha-methyl propanoate core of CAS 1249671-35-9, as distinguished from homologous ethyl and acetic acid derivatives (Section 3, Evidence Item 3), provides a unique steric environment. This compound is the correct choice for medicinal chemists exploring structure-activity relationships where the conformational constraint and altered electron density around the ester moiety are hypothesized to improve target binding or selectivity [2].

Cost-Effective, Scalable Library Synthesis Where Chirality is Non-Critical

For research projects involving the synthesis of diverse compound libraries for high-throughput screening, the racemic form (CAS 1249671-35-9) is the practical and economically sound choice. Its commercial availability as an off-the-shelf item from multiple vendors (Section 3, Evidence Item 4) ensures rapid project initiation and scalability, whereas the custom-synthesis nature of the single (S)-enantiomer would introduce significant delays and costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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